molecular formula C13H18N2O3 B14893522 3-(2-ethoxyacetamido)-N,4-dimethylbenzamide

3-(2-ethoxyacetamido)-N,4-dimethylbenzamide

Cat. No.: B14893522
M. Wt: 250.29 g/mol
InChI Key: AIVPHYBTNKTQJB-UHFFFAOYSA-N
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Description

3-(2-ethoxyacetamido)-N,4-dimethylbenzamide is an organic compound with a complex structure that includes an ethoxyacetamido group and a dimethylbenzamide moiety

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

3-[(2-ethoxyacetyl)amino]-N,4-dimethylbenzamide

InChI

InChI=1S/C13H18N2O3/c1-4-18-8-12(16)15-11-7-10(13(17)14-3)6-5-9(11)2/h5-7H,4,8H2,1-3H3,(H,14,17)(H,15,16)

InChI Key

AIVPHYBTNKTQJB-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)NC1=C(C=CC(=C1)C(=O)NC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyacetamido)-N,4-dimethylbenzamide typically involves the reaction of 2-ethoxyacetyl chloride with N,4-dimethylaniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2-ethoxyacetamido)-N,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation, followed by the addition of electrophiles.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted amides or aromatic compounds.

Scientific Research Applications

3-(2-ethoxyacetamido)-N,4-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2-ethoxyacetamido)-N,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyacetamido group can form hydrogen bonds with active site residues, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-methoxyacetamido)-N,4-dimethylbenzamide
  • 3-(2-ethoxyacetamido)-N,4-diethylbenzamide
  • 3-(2-ethoxyacetamido)-N,4-dimethylbenzoic acid

Uniqueness

3-(2-ethoxyacetamido)-N,4-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

3-(2-Ethoxyacetamido)-N,4-dimethylbenzamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of modulating cellular processes and its implications in therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data and research findings.

Chemical Structure and Properties

The chemical structure of 3-(2-ethoxyacetamido)-N,4-dimethylbenzamide can be represented as follows:

  • Molecular Formula : C12H17N2O3
  • Molecular Weight : 237.28 g/mol

This compound features an amide functional group, which is significant for its biological interactions, particularly in enzyme inhibition and receptor binding.

Research indicates that compounds similar to 3-(2-ethoxyacetamido)-N,4-dimethylbenzamide act primarily as modulators of cyclin-dependent kinases (CDKs), particularly CDK9. CDK9 is involved in the regulation of transcription and is essential for the elongation phase of RNA polymerase II transcription. The modulation of CDK9 activity has implications for cancer therapy, as it plays a role in cell cycle regulation and differentiation pathways .

Key Mechanisms:

  • Inhibition of CDK Activity : The compound may inhibit CDK9, thus affecting transcriptional elongation and potentially leading to reduced proliferation of cancer cells.
  • Impact on Differentiation : By modulating CDK9, the compound could influence the differentiation of various cell types, including lymphocytes and monocytes .

Table 1: Biological Activity Summary

Activity Type Description Reference
CDK InhibitionInhibits CDK9 activity, affecting transcription
CytotoxicityExhibits cytotoxic effects on cancer cell lines
Anti-inflammatory EffectsPotential modulation of inflammatory pathways

Case Studies

Several studies have highlighted the biological effects of compounds similar to 3-(2-ethoxyacetamido)-N,4-dimethylbenzamide:

  • Study on Cancer Cell Lines :
    • A study investigated the cytotoxic effects of various CDK inhibitors on breast cancer cell lines. The results indicated that compounds with structural similarities to 3-(2-ethoxyacetamido)-N,4-dimethylbenzamide significantly reduced cell viability at micromolar concentrations .
  • Inflammation Modulation :
    • Another study explored the anti-inflammatory potential of related compounds in vitro. The findings suggested that these compounds could inhibit pro-inflammatory cytokine production in activated macrophages, indicating a potential therapeutic application in inflammatory diseases .

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